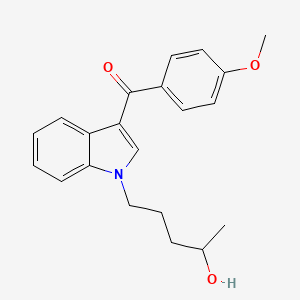

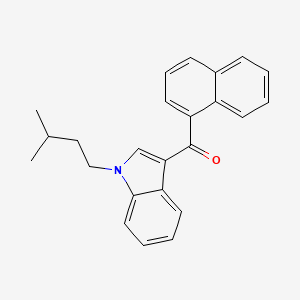

RCS-4 N-(4-hydroxypentyl) metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

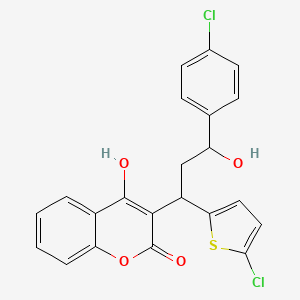

RCS-4 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, a synthetic cannabinoid . It is characterized by O-demethylation/monohydroxylation of the N-pentyl chain . This metabolite is potentially useful as a metabolic marker for the identification of RCS-4 ingestion and is intended for research and forensic purposes .

Synthesis Analysis

The synthesis of this compound involves various metabolic reactions. With 1-hour human hepatocyte incubation and TOF high-resolution MS, 18 RCS-4 metabolites were identified . Most metabolites were hydroxylated with or without demethylation, carboxylation, and dealkylation followed by glucuronidation . O-demethylation was the most common biotransformation and generated the major metabolite .Molecular Structure Analysis

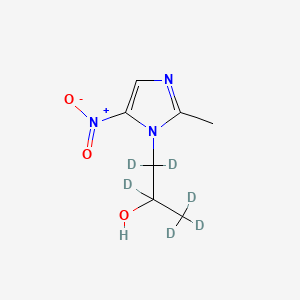

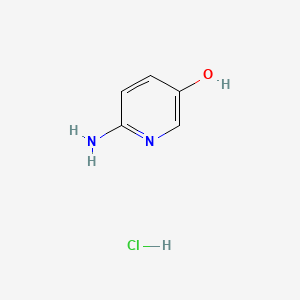

This compound is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures . It contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of this compound include hydroxylation, demethylation, carboxylation, and dealkylation . These reactions are followed by glucuronidation . An additional sulfated metabolite was also observed .Physical And Chemical Properties Analysis

The molecular weight of this compound is 337.4 g/mol . It has a topological polar surface area of 51.5 Ų . The compound has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación

Identification of Metabolites : RCS-4 undergoes metabolic transformations in the human body. Kavanagh et al. (2012) identified its metabolites in urine samples from individuals admitted to hospitals with symptoms of drug intoxication. These metabolites were products of aromatic monohydroxylation, dihydroxylation, and other processes. Notably, the parent compound was not detected, indicating the importance of identifying metabolites for understanding RCS-4's effects (Kavanagh et al., 2012).

Human Hepatocyte Metabolism : Gandhi et al. (2014) explored RCS-4's metabolites using human hepatocyte incubation and identified 18 metabolites, mainly involving hydroxylation and glucuronidation. This study is crucial for developing clinical and forensic screening methods for RCS-4 ingestion (Gandhi et al., 2014).

Metabolic Patterns in Animal Models : Schaefer et al. (2017) investigated the metabolic fate of RCS-4 in pigs to predict human pharmacokinetics (PK). They found similarities between pig urine metabolites and those obtained from human hepatocyte and case studies. This research aids in understanding the metabolism and potential effects of RCS-4 in humans (Schaefer et al., 2017).

Role in Chronic Diseases : Fuloria et al. (2020) discussed how reactive carbonyl species (RCS), including RCS-4, are involved in the onset of chronic diseases. They highlighted the significance of understanding RCS properties and metabolism for developing effective treatments for chronic diseases (Fuloria et al., 2020).

Detection and Analysis Techniques : Kul et al. (2020) developed a method for determining metabolites of XLR-11, a synthetic cannabinoid closely related to RCS-4, in urine. This study enhances the detection and analysis of such compounds, which is essential for both clinical and forensic purposes (Kul et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAZEFGKZWEFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043094 |

Source

|

| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448893-03-5 |

Source

|

| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)